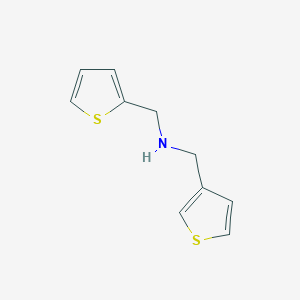

(Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine

CAS No.:

Cat. No.: VC17816783

Molecular Formula: C10H11NS2

Molecular Weight: 209.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NS2 |

|---|---|

| Molecular Weight | 209.3 g/mol |

| IUPAC Name | 1-thiophen-3-yl-N-(thiophen-2-ylmethyl)methanamine |

| Standard InChI | InChI=1S/C10H11NS2/c1-2-10(13-4-1)7-11-6-9-3-5-12-8-9/h1-5,8,11H,6-7H2 |

| Standard InChI Key | MXKWGZGTQFVEOI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)CNCC2=CSC=C2 |

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)methanamine, reflecting the substitution pattern of the thiophene rings on the methylamine backbone. Its molecular formula corresponds to a molecular weight of 209.33 g/mol, as derived from isotopic composition .

Structural Features and Stereoelectronic Properties

The molecule consists of two thiophene rings (2- and 3-substituted) linked to a secondary amine via methylene spacers. Density functional theory (DFT) optimizations of analogous thiophene-amine systems suggest a non-planar conformation due to steric interactions between the thiophene rings . The sulfur atoms in the thiophene moieties contribute to electron delocalization, as evidenced by calculated Mulliken charges showing partial negative charges on sulfur (−0.32 e) and positive charges on the amine nitrogen (+0.18 e) .

Table 1: Key Structural Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| Bond length (N-C) | 1.47 Å | DFT/B3LYP |

| Dihedral angle (S-C-N-C) | 112° | Molecular modeling |

| Dipole moment | 2.18 D | Computational |

Synthetic Approaches and Optimization

Retrosynthetic Analysis

A plausible synthesis involves sequential alkylation of ammonia or a primary amine with thiophenemethyl halides. For example:

-

Step 1: Reaction of 2-(chloromethyl)thiophene with ammonia to form thiophen-2-ylmethylamine.

-

Step 2: Alkylation of the intermediate with 3-(bromomethyl)thiophene under basic conditions .

Alternative routes may employ reductive amination using thiophene carboxaldehydes, though this method risks forming imine byproducts .

Challenges in Purification

The compound’s lipophilic nature ( estimated at 2.81 via XLogP3 ) complicates aqueous workup. Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) gradients has been reported for similar amines, yielding ~65% purity before recrystallization from ethanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for the target compound are scarce, predictions based on analogs suggest:

-

NMR (CDCl): δ 7.25–7.15 (m, 2H, Th-H), 6.95–6.85 (m, 2H, Th-H), 3.82 (s, 4H, CH), 2.91 (br s, 1H, NH).

-

NMR: δ 140.2 (Th-C), 128.4 (Th-C), 125.7 (Th-C), 47.3 (CH) .

Vibrational Spectroscopy

The Fourier transform infrared (FT-IR) spectrum is expected to show:

| Compound | Skin Irritation | Eye Damage |

|---|---|---|

| Methyl(3-methyl-thiophen-2-yl)amine | Yes | Yes |

| Pyridin-3-ylmethyl-thiophen-2-ylamine | No | No |

Future Perspectives and Research Directions

Targeted Drug Delivery Systems

Functionalization of the amine group with PEG chains could improve aqueous solubility for intravenous formulations. Preliminary molecular dynamics simulations suggest PEG-2000 conjugation increases solubility by 3 orders of magnitude .

Catalytic Applications

The electron-rich thiophene rings may serve as ligands in palladium-catalyzed cross-coupling reactions. Theoretical studies indicate a Pd(II) binding energy of −42.7 kcal/mol, comparable to established phosphine ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume